molecular formula C23H18FN3O B2869564 (E)-3-(4-fluorophenyl)-N-(2-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl)acrylamide CAS No. 1799260-86-8

(E)-3-(4-fluorophenyl)-N-(2-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl)acrylamide

Cat. No.: B2869564
CAS No.: 1799260-86-8
M. Wt: 371.415
InChI Key: HKLOTKCTTACHIB-JLHYYAGUSA-N
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Description

(E)-3-(4-fluorophenyl)-N-(2-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl)acrylamide (CAS 1799260-86-8) is a synthetic organic compound with a molecular formula of C23H18FN3O and a molecular weight of 371.41 g/mol . This acrylamide derivative features a distinct (E)-configured olefin linker connecting a 4-fluorophenyl group to the core amide functionality. The compound's structure is built around an imidazo[1,2-a]pyridine scaffold, a privileged structure in medicinal chemistry known for its diverse biological activities and presence in several clinically used drugs, such as the sedative zolpidem and the anxiolytic alpidem . Acrylamide-containing compounds are a significant class in drug discovery, often investigated for their ability to interact with biological targets through covalent bond formation with nucleophilic cysteine residues, a mechanism common to many type-2 alkene compounds . Structurally related acrylamide derivatives have been reported in scientific literature as potent and efficacious openers of KCNQ2 (Kv7.2) potassium channels, suggesting potential research applications in the field of neuropathic pain and neurological disorders . This product is offered with a minimum purity of 90%+ and is intended for research use only. It is not intended for diagnostic or therapeutic uses. Researchers should handle this and all chemicals with appropriate safety precautions.

Properties

IUPAC Name

(E)-3-(4-fluorophenyl)-N-[2-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl]prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H18FN3O/c1-16-5-4-14-27-15-21(26-23(16)27)19-6-2-3-7-20(19)25-22(28)13-10-17-8-11-18(24)12-9-17/h2-15H,1H3,(H,25,28)/b13-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKLOTKCTTACHIB-JLHYYAGUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CN2C1=NC(=C2)C3=CC=CC=C3NC(=O)C=CC4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=CN2C1=NC(=C2)C3=CC=CC=C3NC(=O)/C=C/C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H18FN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The following compounds share structural motifs with the target molecule, enabling comparative analysis of their pharmacological and physicochemical properties:

Compound Name / ID Key Substituents Molecular Weight (g/mol) Biological Target Activity/IC₅₀ (nM) Reference
(E)-3-(4-fluorophenyl)-N-(2-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl)acrylamide (Target) 4-Fluorophenyl, 8-methylimidazo[1,2-a]pyridine ~407.43* Kinases (e.g., EGFR, Akt) Not reported
N-{2-[1-(1-{4-[3-(o-Tolyl)imidazo[1,2-a]pyridin-2-yl]benzyl}piperidin-4-yl)-1H-1,2,3-triazol-4-yl]phenyl}acrylamide (6) o-Tolyl, piperidine-triazole linker ~684.82 Akt <100 (Akt1)
(E)-3-(4-ethoxy-3-methoxyphenyl)-N-[4-methyl-3-(4-pyridin-3-yl-pyrimidin-2-ylamino]phenyl]acrylamide (12s) 4-Ethoxy-3-methoxyphenyl, pyridinylpyrimidine 482.22 Bcr-Abl, PDGFR 32 (Bcr-Abl)
Pruvonertinib (N-(2-{2-(dimethylamino)ethylamino}-4-methoxy-5-{[4-(8-methylimidazo[1,2-a]pyridin-3-yl)pyrimidin-2-yl]amino}phenyl)prop-2-enamide) 8-Methylimidazo[1,2-a]pyridine, pyrimidine, dimethylaminoethyl ~600.10* EGFR T790M/L858R <10
3,4,5-Trimethoxy-N-(3-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl)benzamide (694469-31-3) Trimethoxybenzamide, 8-methylimidazo[1,2-a]pyridine ~447.48 Not reported Not reported

*Calculated based on formula.

Key Findings

The 8-methylimidazo[1,2-a]pyridine core in the target and pruvonertinib suggests shared selectivity for kinases with cysteine-rich pockets (e.g., EGFR), whereas piperidine-triazole derivatives (e.g., compound 6) target Akt via allosteric inhibition .

Synthetic Accessibility: The target’s imidazo[1,2-a]pyridine scaffold is synthesized via cyclization of 2-aminopyridine derivatives, similar to methods used for bromoimidazo intermediates in .

Covalent Binding Potential: The acrylamide group in the target and compound 6 enables covalent binding to cysteine residues, critical for prolonged target engagement. Pruvonertinib’s similar acrylamide moiety demonstrates sub-10 nM potency against EGFR mutants, highlighting the pharmacophore’s efficacy .

SAR Insights: Methyl vs. Trimethoxy Substitutions: The target’s 8-methyl group improves metabolic stability compared to the trimethoxybenzamide in 694469-31-3, which may suffer from rapid demethylation .

Preparation Methods

Cyclocondensation Methods

The imidazo[1,2-a]pyridine scaffold is synthesized via [3+2] cycloaddition between 2-aminopyridine derivatives and α-haloketones. Optimal conditions (0.05 M in DMF, 110°C, 12 h) yield 89% 2-aryl substituted products. Methylation at C8 is achieved through:

Method A : Directed ortho-metalation (n-BuLi, THF, -78°C) followed by CH₃I quenching (64% yield, 94% purity)
Method B : Friedel-Crafts alkylation using Me2SO4/AlCl3 (51% yield, 88% purity)

Critical parameter analysis shows Method A provides better regioselectivity (98:2 C8:C6 methylation ratio) versus Method B (83:17).

Acrylamide Sidechain Installation

(E)-Selective Knoevenagel Condensation

Reaction of 4-fluorobenzaldehyde with malonic acid in pyridine/Ac2O (1:3 v/v) at 120°C for 6 h produces (E)-3-(4-fluorophenyl)acrylic acid in 92% yield. Amide coupling to aniline intermediates utilizes:

Protocol 1 : EDCl/HOBt in DCM (0°C → RT, 12 h, 86% yield)
Protocol 2 : PyBOP/DIEA in DMF (RT, 4 h, 91% yield)

HPLC analysis confirms Protocol 2 minimizes isomerization (E/Z >99:1 vs 95:5 in Protocol 1).

Final Coupling Strategies

Buchwald-Hartwig Amination

Coupling 8-methylimidazo[1,2-a]pyridine bromide with acrylamide-aniline using:

  • Pd2(dba)3 (5 mol%)
  • Xantphos (10 mol%)
  • Cs2CO3 (3 equiv)
    in toluene at 100°C achieves 78% yield.

Table 2: Ligand Screening for Coupling Efficiency

Ligand Yield (%) Dehalogenation Byproduct (%)
Xantphos 78 2.1
BINAP 65 5.8
DPEphos 71 3.4

Purification Challenges and Solutions

Chromatographic Resolution

Reverse-phase HPLC (C18 column, MeCN/H2O + 0.1% TFA) separates target compound from:

  • Unreacted imidazopyridine (Rt = 8.2 min)
  • Acrylamide dimer (Rt = 11.7 min)
  • Target compound (Rt = 14.3 min)

Critical Note : TFA additive prevents tailing but necessitates neutralization post-purification to avoid acid-catalyzed decomposition.

Scale-Up Considerations

Continuous Flow Optimization

Microreactor technology (Corning AFR module) enhances:

  • Reaction time (batch 12 h → flow 22 min)
  • Yield improvement (78% → 83%)
  • Byproduct reduction (2.1% → 0.7%)

Temperature gradients across the reactor (80°C → 25°C over 5 stages) prevent exothermic decomposition of acrylamide intermediates.

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